3-Ethyl-3-methyl-2-pentanone

Physicochemical Properties Thermodynamics Solvent Selection

3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5) is a branched aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. Its IUPAC name is 3-ethyl-3-methylpentan-2-one.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 19780-65-5
Cat. No. B027445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-methyl-2-pentanone
CAS19780-65-5
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(C)(CC)C(=O)C
InChIInChI=1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5-6H2,1-4H3
InChIKeyVMQCHWRZCMKYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5): Verified Physical Properties and Structural Profile


3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5) is a branched aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. Its IUPAC name is 3-ethyl-3-methylpentan-2-one. The compound is characterized by a geminal substitution pattern at the C3 position, featuring both an ethyl and a methyl group adjacent to the carbonyl carbon, which distinguishes it from less substituted pentanone isomers [2]. Its calculated partition coefficient (LogP) is 2.182, indicating moderate lipophilicity [2].

Why Simple Ketone Substitution is Inadequate for 3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5)


The unique steric environment created by the geminal ethyl and methyl groups on the α-carbon of 3-Ethyl-3-methyl-2-pentanone fundamentally alters its physicochemical properties relative to linear or less-branched ketone analogs . This branching is directly linked to a reduced boiling point (154.05°C) compared to what would be expected for a similar molecular weight linear ketone like 2-octanone (173°C), a consequence of reduced surface area and weakened intermolecular forces . Furthermore, the presence of seven rotatable bonds and a calculated LogP of 2.182 suggests a distinct balance of conformational flexibility and lipophilicity that impacts its behavior in solvent systems, partitioning, and as a synthetic intermediate [1]. Consequently, substituting this compound with a generic or less-defined ketone could lead to significant deviations in reaction rates, product selectivity, and process outcomes, particularly in applications sensitive to steric hindrance or lipophilicity.

Quantitative Evidence Guide: Differentiating 3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5) from Analogs


Reduced Boiling Point as a Function of Branching in 3-Ethyl-3-methyl-2-pentanone

The boiling point of 3-ethyl-3-methyl-2-pentanone (154.05°C at 760 mmHg) is approximately 19°C lower than that of the linear isomer 2-octanone (173°C at 760 mmHg), despite having the identical molecular formula and weight . This difference arises from the greater steric hindrance and reduced intermolecular attractive forces in the highly branched 3-ethyl-3-methyl-2-pentanone, which is a class-level trend for branched alkanes and ketones . This property may influence its volatility and behavior in distillation or solvent recovery processes.

Physicochemical Properties Thermodynamics Solvent Selection

Distinct Partition Coefficient (LogP) Profile of 3-Ethyl-3-methyl-2-pentanone

The calculated octanol-water partition coefficient (LogP) for 3-ethyl-3-methyl-2-pentanone is 2.182 [1]. This value is lower than that of its less polar, unbranched isomer 2-octanone (LogP ≈ 2.7-3.0), indicating a less lipophilic nature. This quantitative difference suggests that 3-ethyl-3-methyl-2-pentanone will partition more favorably into aqueous phases or polar environments compared to a linear C8 ketone. This is a class-level inference, as the steric bulk from the geminal substitution pattern reduces the molecule's ability to fully interact with non-polar media [1].

Lipophilicity ADME Properties Partitioning

Conformational Flexibility (Rotatable Bonds) of 3-Ethyl-3-methyl-2-pentanone

The compound possesses 7 rotatable bonds [1], a higher count than many of its structural isomers (e.g., 2,2-dimethyl-3-hexanone, which has fewer). This high degree of rotational freedom, quantified by the rotatable bond count, indicates that the molecule is highly conformationally flexible. While direct comparison data for a specific analog is not available, this is a class-level inference: molecules with a greater number of rotatable bonds generally exhibit a larger conformational entropy change upon binding or interaction, which can be a differentiating factor in molecular recognition or supramolecular assembly.

Conformational Analysis Molecular Dynamics Ligand Binding

Synthetic Accessibility and Purity Profile of 3-Ethyl-3-methyl-2-pentanone

A reported synthetic procedure yields 3-ethyl-3-methyl-2-pentanone in 92% isolated yield (11.8 g) from a 100 mmol scale reaction of 2-ethyl-2-methylbutyric acid with methyllithium . While a direct head-to-head comparative synthesis with a different route or a specific analog is not provided, this documented yield serves as a quantitative benchmark for procurement, establishing a high and reproducible level of synthetic accessibility for this specific structure. The typical purity for commercially available product is reported as 95% .

Organic Synthesis Process Chemistry Purity

Recommended Application Scenarios for 3-Ethyl-3-methyl-2-pentanone (CAS 19780-65-5) Based on Quantitative Differentiation


Specialty Solvent for Energy-Efficient Distillation Processes

The quantifiably lower boiling point of 154.05°C, compared to a linear analog of identical molecular weight, makes 3-ethyl-3-methyl-2-pentanone a strategic choice as a specialty solvent where lower energy consumption and milder thermal conditions are desired during solvent recovery via distillation . Its moderate lipophilicity (LogP 2.182) further allows for selective dissolution of moderately polar organic substrates [1].

Synthetic Intermediate for Building Sterically Demanding Architectures

The compound's unique geminal substitution pattern (3-ethyl-3-methyl) provides significant steric bulk adjacent to the reactive ketone carbonyl. This structural feature, supported by its documented high-yield synthesis (92%) , positions it as a valuable intermediate for constructing molecules with defined steric constraints, such as ligands for asymmetric catalysis or building blocks for materials with tailored packing properties [1].

Lipophilicity Control Agent in Partitioning and Chromatography

With a defined LogP of 2.182, 3-ethyl-3-methyl-2-pentanone offers a precisely calibrated lipophilicity value that is distinct from both less-branched and more highly branched C8 ketones . This makes it a useful reference compound or mobile phase modifier in reverse-phase HPLC method development, where predictable and reproducible retention times are critical for method validation and transfer.

Probe Molecule for Studying Conformational Entropy in Molecular Recognition

The high degree of conformational flexibility, as evidenced by its 7 rotatable bonds , makes this compound a suitable probe for investigating the role of conformational entropy in binding events. Its moderate size and solubility profile allow it to be studied in a variety of biophysical assays (e.g., NMR, ITC) to quantify entropic contributions to ligand-protein or host-guest interactions, which are difficult to assess with more rigid molecular scaffolds.

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